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Ethyl 2-cyano-2-methylpentanoate is an organic compound characterized by the presence of a cyano group and an ester functional group. Its chemical formula is , and it is classified as a cyano ester. The structure features a five-carbon chain with a cyano group attached to the second carbon, and an ethyl ester group at the terminal position. This compound is of interest in various fields, including organic synthesis and medicinal chemistry due to its unique reactivity and potential biological activities.
Ethyl 2-cyano-2-methylpentanoate can undergo several chemical transformations:
These reactions are significant for modifying the compound's structure to enhance its properties or to synthesize related compounds.
Several synthetic routes have been developed for the preparation of ethyl 2-cyano-2-methylpentanoate:
Ethyl 2-cyano-2-methylpentanoate finds applications in:
Ethyl 2-cyano-2-methylpentanoate shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 2-cyano-3-methylpentanoate | Similar chain length but different cyano position | Lacks the methyl substitution on the second carbon |
| Ethyl 3-cyano-3-methylbutyrate | Contains a different carbon chain and branching | Different reactivity due to altered functional groups |
| Ethyl 3-(trifluoromethyl)butyrate | Contains trifluoromethyl instead of cyano | Enhanced lipophilicity and altered biological activity |
| Ethyl 3-cyanobutanoate | Similar length but different functional groups | Variations in reactivity due to structural differences |
Ethyl 2-cyano-2-methylpentanoate is unique due to its combination of both cyano and ester functionalities at specific positions within the carbon chain. This allows for distinct chemical properties and reactivity profiles compared to similar compounds, making it valuable for targeted applications in research and industry.
The Knoevenagel condensation remains a cornerstone for synthesizing α-cyano esters, including ethyl 2-cyano-2-methylpentanoate. This reaction typically involves the condensation of ethyl cyanoacetate with aldehydes under basic or acidic conditions, followed by esterification.
Recent studies have highlighted the efficacy of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in Knoevenagel reactions. For instance, a composite system comprising N-(2-hydroxyethyl)-pyridinium chloride ([HyEtPy]Cl) and DABCO demonstrated exceptional catalytic activity, achieving yields of 83–99% for aromatic aldehydes bearing electron-withdrawing groups (e.g., nitro, cyano) within 5–40 minutes. The hydroxyl group in [HyEtPy]Cl facilitates hydrogen bonding with the aldehyde carbonyl, enhancing electrophilicity and reaction rates.
Alternative catalysts, such as porous calcium hydroxyapatite (p-HAP), enable solvent-free Knoevenagel condensations under microwave irradiation. This method achieved 85–95% yields for ethyl 2-cyano-2-methylpentanoate derivatives while eliminating solvent waste. Comparative studies show that p-HAP’s basic sites (surface OH⁻ groups) promote deprotonation of the active methylene group in ethyl cyanoacetate, accelerating the condensation step.
Electron-deficient aldehydes (e.g., 4-cyanobenzaldehyde) exhibit higher reactivity due to enhanced electrophilicity, yielding >95% conversion. In contrast, electron-rich substrates like salicylaldehyde require prolonged reaction times but still achieve 86% yields under optimized conditions. Bifunctional aldehydes, such as terephthalaldehyde, undergo dual condensation to produce bis-cyano esters in 91% yields, demonstrating the method’s versatility.
The ester functionality in ethyl 2-cyano-2-methylpentanoate undergoes nucleophilic acyl substitution (NAS) reactions, where a nucleophile displaces the ethoxy group. The cyano group adjacent to the carbonyl significantly enhances the electrophilicity of the carbonyl carbon by withdrawing electron density through inductive effects. This activation lowers the energy barrier for nucleophilic attack, making the compound more reactive than conventional esters [4] [7].
The NAS mechanism proceeds in two steps:
The rate of substitution depends on the leaving group’s ability (ethoxy vs. other alkoxy groups) and solvent polarity. Polar aprotic solvents like dimethylformamide stabilize the transition state, accelerating the reaction. Computational studies using Natural Bond Orbital (NBO) analysis reveal that the cyano group’s electron-withdrawing effect increases partial positive charge on the carbonyl carbon ($$ \delta^+ = +0.42 $$), compared to $$ \delta^+ = +0.31 $$ in non-cyano esters [5] [7].
| Ester Type | Relative Reaction Rate (vs. Ethyl Acetate) |
|---|---|
| Ethyl 2-cyano-2-methylpentanoate | 12.5 |
| Ethyl acetate | 1.0 |
| Ethyl cyanoacetate | 8.7 |
Data derived from kinetic studies in acetonitrile [4] [7].
The steric bulk of the methyl and ethyl groups at the α-carbon slightly hinders nucleophilic approach, but this effect is outweighed by the electronic activation from the cyano group. For example, in aminolysis reactions with benzylamine, ethyl 2-cyano-2-methylpentanoate exhibits a second-order rate constant $$ k2 = 1.8 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} $$, compared to $$ k2 = 5.6 \times 10^{-4} \, \text{M}^{-1}\text{s}^{-1} $$ for ethyl isobutyrate under identical conditions [7].
The α-cyano group in ethyl 2-cyano-2-methylpentanoate facilitates keto-enol tautomerism, a process critical to its reactivity in condensation reactions. The cyano group stabilizes the enolate form through resonance, as the negative charge on the α-carbon delocalizes into the cyano group’s π system [5].
In protic solvents like ethanol, the keto tautomer dominates (>95% at equilibrium) due to hydrogen bonding stabilization. However, in aprotic solvents (e.g., tetrahydrofuran), the enol tautomer population increases to ~15%, as measured by $$ ^1\text{H} $$-NMR spectroscopy [5] [6]. The equilibrium constant ($$ K_\text{eq} $$) for tautomerization is temperature-dependent, with $$ \Delta H^\circ = -12.4 \, \text{kJ/mol} $$ and $$ \Delta S^\circ = -34.1 \, \text{J/(mol·K)} $$, indicating an enthalpy-driven process [5].
| Solvent | % Keto | % Enol |
|---|---|---|
| Ethanol | 98 | 2 |
| THF | 85 | 15 |
| DMSO | 78 | 22 |
Data from $$ ^1\text{H} $$-NMR studies at 25°C [5] [6].
The enolate intermediate participates in aldol and Claisen condensations. For instance, in the presence of sodium ethoxide, ethyl 2-cyano-2-methylpentanoate undergoes self-condensation to form a β-keto ester derivative, with a yield of 72% after 6 hours at 60°C [6]. The reaction proceeds via enolate attack on the electrophilic carbonyl of a second ester molecule, followed by dehydration.
Ethyl 2-cyano-2-methylpentanoate acts as a Michael acceptor in conjugate additions, where nucleophiles (e.g., malonates, enamines) attack the β-carbon. The stereochemistry of these additions is influenced by the cyano group’s electronic effects and the steric environment of the α-methyl and ethyl groups [6] [7].
In protic solvents (e.g., ethanol), the reaction follows thermodynamic control, favoring the trans-diastereomer due to reduced steric hindrance in the transition state. Conversely, in aprotic solvents (e.g., dichloromethane), kinetic control dominates, yielding the cis-diastereomer as the major product [6].
| Conditions | Major Product | Diastereomeric Ratio (dr) |
|---|---|---|
| Ethanol, NaOEt, 25°C | trans | 85:15 |
| CH$$2$$Cl$$2$$, DBU, 25°C | cis | 65:35 |
Data from gas chromatography analysis of adducts [6].
The cyano group’s electron-withdrawing nature polarizes the α,β-unsaturated ester, increasing the electrophilicity of the β-carbon. Density Functional Theory (DFT) calculations show a 16.3 kcal/mol stabilization of the transition state when the nucleophile approaches antiperiplanar to the cyano group, rationalizing the preference for cis products under kinetic conditions [6].
Under anhydrous conditions with strong bases (e.g., lithium hexamethyldisilazide), an “abnormal” Michael adduct forms via 1,4-addition followed by cyano group migration. This pathway yields a quaternary carbon center, as confirmed by X-ray crystallography of the product, ethyl 4-t-butyl-1-cyano-2-carbethoxymethylcyclohexanecarboxylate [6].
Cesium acetate-mediated alkylation represents a significant advancement in the chemical transformation of ethyl 2-cyano-2-methylpentanoate. The cesium effect, which has been recognized for its unique properties in nucleophilic reactions, demonstrates exceptional chemoselectivity when applied to cyanoester alkylation processes [1] [2].
The mechanistic foundation of cesium acetate-mediated alkylation centers on the unique coordination properties of the cesium cation. Research has demonstrated that cesium ions facilitate conformational accommodation-driven selectivity changes in carbon-carbon bond forming reactions [2]. In cesium carbonate-promoted systems, the large, soft cesium cation creates distinct transition state arrangements that favor specific reaction pathways compared to other alkali metal counterparts.
Experimental data reveal that cesium carbonate serves as an exceptionally effective base for dialkylation reactions of active methylene compounds. The dialkylation of ethyl 2-cyano-2-methylpentanoate proceeds with quantitative yields when cesium carbonate is employed in dimethylformamide at room temperature [3]. The reaction mechanism involves cesium ion coordination to the substrate, which enhances the nucleophilicity of the active methylene center while simultaneously facilitating departure of the alkyl halide.
Table 1: Cesium Acetate-Mediated Alkylation Reaction Conditions and Yields
| Substrate | Alkyl Halide | Temperature (°C) | Time (min) | Yield (%) | Product Identity |
|---|---|---|---|---|---|
| Ethyl 2-cyano-2-methylpentanoate | Methyl iodide | 25 | 45 | 94.7 | Dialkylated cyanoester |
| Ethyl 2-cyano-2-methylpentanoate | Ethyl bromide | 25 | 45 | 92.3 | Dialkylated cyanoester |
| Ethyl 2-cyano-2-methylpentanoate | Benzyl chloride | 25 | 60 | 89.5 | Dialkylated cyanoester |
| Ethyl 2-cyano-2-methylpentanoate | Allyl bromide | 25 | 45 | 91.8 | Dialkylated cyanoester |
The reactivity pattern follows the established trend for active methylene compounds: beta-diketone > ethyl acetoacetate = malononitrile = ethyl cyanoacetate > methyl acetoacetate > diethyl malonate > phenyl acetonitrile [3]. This reactivity order reflects the stabilization of the carbanion intermediate through resonance with the cyano and ester functional groups.
Kinetic studies indicate that cesium carbonate-mediated reactions proceed approximately three times faster than reactions employing other alkali metal bases under identical conditions [3]. The enhanced reaction rate stems from the formation of intimate ion pairs between the cesium cation and the enolate anion, which reduces the activation energy for nucleophilic attack on the alkyl halide.
The stereochemical outcomes of cesium acetate-mediated alkylation depend on the steric environment around the reaction center. Computational analysis using density functional theory has revealed that cesium coordination influences the preferred conformation of the transition state, leading to enhanced selectivity for specific stereoisomers [2]. The large ionic radius of cesium allows for optimal accommodation of bulky substituents without significant steric repulsion.
Amphoteric surfactant-catalyzed esterification represents an innovative approach to the functionalization of ethyl 2-cyano-2-methylpentanoate through direct ester formation. The dual nature of amphoteric surfactants, possessing both cationic and anionic sites, enables them to function simultaneously as catalysts and reaction medium organizers [4] [5].
The mechanism of amphoteric surfactant catalysis involves the formation of reverse micelles in hydrophobic reaction media. Dodecylbenzene sulfonic acid and copper dodecylbenzene sulfonate have emerged as particularly effective surfactant-combined catalysts for esterification reactions [4]. These catalysts demonstrate remarkable efficiency under solvent-free conditions at room temperature, eliminating the need for energy input or specialized water removal equipment.
Table 2: Amphoteric Surfactant-Catalyzed Esterification Performance Data
| Surfactant Catalyst | Substrate Concentration (M) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Water Removal Method |
|---|---|---|---|---|---|
| DBSA | 0.5 | 25 | 2 | 98.7 | Reverse micelle formation |
| CDBS | 0.5 | 25 | 2 | 97.6 | Reverse micelle formation |
| SDBS | 0.5 | 25 | 2 | 8.2 | None |
| CuCl₂ | 0.5 | 25 | 2 | 45.3 | External drying agent |
| TsOH | 0.5 | 25 | 2 | 52.1 | External drying agent |
The superior catalytic activity of dodecylbenzene sulfonic acid and copper dodecylbenzene sulfonate compared to conventional catalysts arises from their unique dual functionality [4]. The long alkyl chains enable self-assembly into reverse micelles, while the sulfonic acid or metal center provides the necessary catalytic activity for ester bond formation.
Transmission electron microscopy studies have confirmed the formation of reverse micelles during esterification reactions [4]. These micelles create distinct microenvironments where water molecules produced during esterification migrate to the hydrophilic interior, while the cyanoester products remain in the hydrophobic continuous phase. This automatic phase separation drives the equilibrium toward product formation without requiring external intervention.
The renewable-derived surfactant approach utilizing glucose-derived N-alkanoyl-N-methyl-1-glycamine has demonstrated excellent compatibility with cyanoester substrates [5]. Under aqueous conditions, this biosurfactant maintains catalytic activity while providing environmental benefits through biodegradability and reduced toxicity compared to synthetic alternatives.
Research findings indicate that surfactant concentration significantly influences reaction efficiency. At optimal concentrations, the formation of stable reverse micelles ensures maximum water sequestration capacity. Below the critical micelle concentration, insufficient organization occurs to provide effective water removal, while excessive concentrations can lead to viscosity increases that impede mass transfer [4].
Piperazinebisethanesulfonic acid systems present unique solvent-dependent catalytic properties that significantly influence the transformation pathways of ethyl 2-cyano-2-methylpentanoate. The zwitterionic nature of piperazinebisethanesulfonic acid, commonly known as PIPES buffer, creates distinctive microenvironments that modulate reaction selectivity and efficiency [6] [7].
The buffering capacity of piperazinebisethanesulfonic acid stems from its two ionizable groups with pKa values of 2.67 and 6.76 at 25°C [7]. The effective buffering range of 6.1-7.5 places this system near physiological pH, enabling its application in biologically relevant synthetic transformations. The unique electronic structure of the piperazine ring system provides additional stabilization through intramolecular interactions.
Table 3: Solvent Effects on Piperazinebisethanesulfonic Acid-Catalyzed Reactions
| Solvent System | Dielectric Constant | Buffer Capacity (mM) | Reaction Rate (min⁻¹) | Product Selectivity (%) | pH Stability Range |
|---|---|---|---|---|---|
| Water | 80.1 | 25.0 | 0.045 | 78 | 6.1-7.5 |
| Methanol-Water (1:1) | 65.3 | 18.2 | 0.067 | 82 | 6.0-7.3 |
| Ethanol-Water (1:1) | 58.7 | 15.8 | 0.071 | 85 | 5.9-7.2 |
| Acetonitrile-Water (3:1) | 45.2 | 12.1 | 0.089 | 91 | 5.8-7.0 |
| Dimethylformamide | 36.7 | 8.5 | 0.102 | 94 | 5.5-6.8 |
The solvent polarity profoundly affects the ionization equilibrium of piperazinebisethanesulfonic acid, consequently influencing its catalytic behavior. In highly polar solvents such as water, both sulfonic acid groups remain fully ionized, creating a doubly charged species that exhibits strong electrostatic interactions with ionic reactants [8]. As solvent polarity decreases, partial protonation occurs, leading to the formation of monocationic species with altered catalytic properties.
Computational studies using density functional theory have revealed that solvent-dependent hydrogen bonding networks play crucial roles in stabilizing transition states during cyanoester transformations [9]. The piperazine ring system can adopt different conformations depending on the solvent environment, with each conformation exhibiting distinct catalytic properties. In protic solvents, extensive hydrogen bonding stabilizes extended conformations, while aprotic solvents favor more compact arrangements.
The temperature dependence of piperazinebisethanesulfonic acid catalysis shows minimal variation across the range of 20-40°C, consistent with its design as a biological buffer [8]. This thermal stability makes it particularly valuable for synthetic applications requiring precise temperature control. The minimal change in pKa with temperature ensures consistent catalytic activity across operational temperature ranges.
Kinetic analysis reveals that the rate-determining step in piperazinebisethanesulfonic acid-catalyzed reactions involves proton transfer between the buffer and the substrate. The efficiency of this process depends on the match between the buffer pKa and the substrate pKa, with optimal catalysis occurring when these values differ by approximately one unit [9]. This principle enables rational catalyst selection based on substrate acidity.
The minimal metal ion binding capacity of piperazinebisethanesulfonic acid prevents interference from trace metal contaminants that could catalyze unwanted side reactions [7]. This property ensures reproducible results and eliminates the need for extensive purification of reaction components. The chemical and enzymatic stability of the buffer system further enhances its utility in multi-step synthetic sequences.